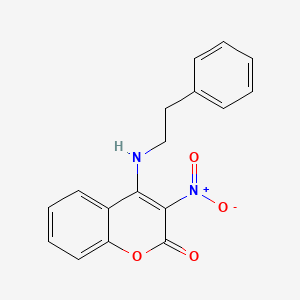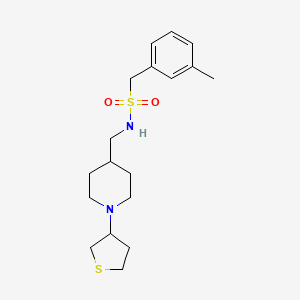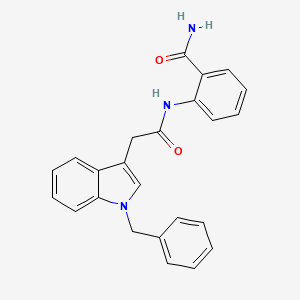
2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using techniques such as IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can be synthesized starting from benzoic acid or its derivatives and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be analyzed using a variety of techniques, including spectroscopic and elemental methods .Applications De Recherche Scientifique
2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has been shown to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In immunology, this compound has been shown to modulate the immune response and may have potential as an immunomodulatory agent.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. This compound has been shown to interact with the dopamine D2 receptor and may have potential as a treatment for schizophrenia. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the modulation of the immune response. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of synthesis, which may limit its availability for some research groups.
Orientations Futures
There are several potential future directions for research on 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials, which may pave the way for its use as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide involves several steps, including the reaction of 3-methoxytetrahydrothiophene with benzoyl chloride, followed by the reaction of the resulting compound with 2-ethoxy-N-methylbenzylamine. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of this compound.
Propriétés
IUPAC Name |
2-ethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-19-13-7-5-4-6-12(13)14(17)16-10-15(18-2)8-9-20-11-15/h4-7H,3,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNOYKEXXVVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2622486.png)
![dimethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2622487.png)


![ethyl 2-(2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2622494.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2622496.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2622499.png)
![2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B2622500.png)




![7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622507.png)